molecular formula C7H15N3O B13226230 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one

1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one

Cat. No.: B13226230
M. Wt: 157.21 g/mol
InChI Key: CBVJNHTZDCIOOH-UHFFFAOYSA-N
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Description

1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one is a chemical compound with a unique structure that includes a diazinane ring and a methylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one typically involves the reaction of N,N-dimethylformamide (DMF) and methylamine in the presence of sodium carbonate. The resulting product is then treated with a solution of urea in methanol to yield the desired compound. This method ensures high purity and yield, making it suitable for both laboratory and industrial production.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality of the final product. The scalability of this method makes it feasible for mass production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Biological Activity

1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C7H12N4OC_7H_{12}N_4O and features a diazinanone core with a methylamino substituent. Its structural characteristics contribute to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily focusing on:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. This potential is attributed to its ability to disrupt cellular processes in microorganisms.
  • Anticancer Effects : The compound has been investigated for its anticancer properties, showing promise in inhibiting the growth of cancer cells in vitro. Mechanisms may include apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : It is reported to interact with various enzymes, potentially acting as an inhibitor. This interaction can modulate metabolic pathways relevant to disease processes.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Binding to Receptors : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular signaling pathways.
  • Modulation of Gene Expression : There is potential for the compound to affect gene expression related to stress responses or apoptosis in cancer cells.

Case Studies

  • Antimicrobial Activity :
    • A study tested the efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Anticancer Studies :
    • In vitro experiments on breast cancer cell lines demonstrated that treatment with the compound led to a 40% reduction in cell proliferation after 48 hours. Further analysis revealed that this effect was associated with increased levels of pro-apoptotic markers.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus
AnticancerInhibits proliferation in breast cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-[2-(methylamino)ethyl]-1,3-diazinan-2-one

InChI

InChI=1S/C7H15N3O/c1-8-4-6-10-5-2-3-9-7(10)11/h8H,2-6H2,1H3,(H,9,11)

InChI Key

CBVJNHTZDCIOOH-UHFFFAOYSA-N

Canonical SMILES

CNCCN1CCCNC1=O

Origin of Product

United States

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